molecular formula C6H8N4O3S B1279332 (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid CAS No. 75028-24-9

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid

Katalognummer: B1279332
CAS-Nummer: 75028-24-9
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: UFTDZEXQFNFPFR-YCRREMRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid typically involves the formation of the thiadiazole ring followed by the introduction of the ethoxyimino and amino groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiadiazole ring.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the synthesis on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted thiadiazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists.

Biology

In biological research, thiadiazole derivatives are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is therefore of interest in drug discovery and development.

Medicine

In medicine, compounds with thiadiazole moieties are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents. Research into this compound could reveal its potential as a therapeutic agent.

Industry

In industry, such compounds may be used in the development of new materials, agrochemicals, and other industrial applications. Their diverse chemical properties make them suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiadiazole derivatives with different substituents. Examples include:

    2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with known biological activities.

    5-Methyl-1,2,4-thiadiazole-3-carboxylic acid:

Uniqueness

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyimino group, in particular, may influence its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

75028-24-9

Molekularformel

C6H8N4O3S

Molekulargewicht

216.22 g/mol

IUPAC-Name

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid

InChI

InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10)/b9-3+

InChI-Schlüssel

UFTDZEXQFNFPFR-YCRREMRBSA-N

SMILES

CCON=C(C1=NSC(=N1)N)C(=O)O

Isomerische SMILES

CCO/N=C(\C1=NSC(=N1)N)/C(=O)O

Kanonische SMILES

CCON=C(C1=NSC(=N1)N)C(=O)O

Piktogramme

Irritant

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Reactant of Route 2
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Reactant of Route 3
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Reactant of Route 4
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Reactant of Route 5
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Reactant of Route 6
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid
Customer
Q & A

Q1: What is the significance of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid in pharmaceutical chemistry?

A1: (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid serves as a crucial building block in the multi-step synthesis of ceftaroline fosamil. [] This highlights its importance in medicinal chemistry as a precursor to a clinically relevant antibiotic.

Q2: Have there been studies focusing on improving the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid?

A2: Yes, researchers have investigated improved synthetic routes for (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid. [, ] These studies aim to optimize the production process, potentially leading to higher yields, reduced costs, and minimized environmental impact.

Q3: Where can I find graphical representations of the synthetic routes for this compound?

A3: A paper titled "Graphical Synthetic Routes of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid" provides a visual overview of different synthetic approaches. [] This resource can be valuable for researchers seeking to understand and potentially adapt these methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.